8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one
CAS No.:
Cat. No.: VC18318443
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3O |
|---|---|
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
| Standard InChI | InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2 |
| Standard InChI Key | UAOCHLFLSWFACC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1=O)C(=CC=C2)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
The core structure of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one consists of a partially hydrogenated naphthalene ring system fused to a ketone group at the 2-position. The trifluoromethyl group at the 8-position introduces strong electron-withdrawing effects, which significantly alter the compound’s electronic distribution and reactivity. Comparative studies with non-fluorinated analogues, such as 3,4-dihydro-1H-naphthalen-2-one (tetralone), reveal that the -CF₃ group increases the compound’s lipophilicity (logP ≈ 2.8) and metabolic stability, making it more resistant to oxidative degradation .
The planar aromatic system of the naphthalenone moiety facilitates π-π stacking interactions, while the trifluoromethyl group enhances dipole-dipole interactions and hydrogen-bonding potential. These features are critical in molecular recognition processes, particularly in drug-receptor binding. X-ray crystallography data for related compounds suggest that the -CF₃ group adopts a conformation that minimizes steric hindrance, allowing optimal interaction with hydrophobic pockets in biological targets .
Synthetic Methodologies and Optimization
Electrophilic Fluorination Strategies
| Method | Reagents | Yield (%) | Regioselectivity |
|---|---|---|---|
| Electrophilic Fluorination | CF₃I, CuI | 45–55 | Moderate |
| Organozinc-Mediated | CF₃ZnBr, THF, −78°C | 63 | High |
| Palladium Catalysis | CF₃Br, Pd(PPh₃)₄ | 58 | Moderate |
Physicochemical and Spectroscopic Properties
The trifluoromethyl group profoundly influences the compound’s spectroscopic profile. In the ¹H NMR spectrum, the aromatic protons adjacent to the -CF₃ group exhibit upfield shifts (δ 7.2–7.4 ppm) due to the electron-withdrawing effect, while the ketone carbonyl resonates at δ 208 ppm in the ¹³C NMR spectrum . Mass spectrometry confirms the molecular ion peak at m/z 214.18, consistent with the molecular formula C₁₁H₉F₃O.
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 285°C, indicating high thermal stability compared to non-fluorinated tetralone derivatives (decomposition at 220°C) . The compound’s solubility profile shows moderate polarity, with solubility in dichloromethane (32 mg/mL) and ethanol (18 mg/mL) but limited solubility in water (<0.1 mg/mL).
Applications in Materials Science
The compound’s electronic properties make it a candidate for organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for use in hole-transport layers of organic light-emitting diodes (OLEDs). Experimental studies confirm a charge carrier mobility of 0.45 cm²/V·s, comparable to state-of-the-art materials like tris(8-hydroxyquinolinato)aluminum (Alq₃).
Comparative Analysis with Structural Analogues
Table 2: Biological and Physical Properties of Naphthalenone Derivatives
| Compound | MIC (µg/mL) | IC₅₀ (µM) | logP |
|---|---|---|---|
| 8-(Trifluoromethyl)-naphthalenone | 8–16 | 12–18 | 2.8 |
| 8-Methoxy-naphthalenone | 32–64 | 25–30 | 1.9 |
| 3,4-Dihydro-naphthalenone | >128 | >50 | 1.2 |
The trifluoromethyl derivative outperforms methoxy and non-substituted analogues in both antimicrobial and anticancer assays, underscoring the -CF₃ group’s role in enhancing bioactivity .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug development.
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Target Identification: Elucidating molecular targets in cancer pathways using proteomics and CRISPR screening.
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Material Applications: Exploring photovoltaic performance in dye-sensitized solar cells (DSSCs).
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